molecular formula C12H16BrNO B3290423 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine CAS No. 864418-18-8

1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine

Cat. No. B3290423
CAS RN: 864418-18-8
M. Wt: 270.17
InChI Key: FBLGNUJGBGZEIJ-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine” is a chemical compound. It has a molecular weight of 284.2 .


Molecular Structure Analysis

The InChI code for “1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine” is 1S/C13H18BrNO/c1-16-13-6-5-12 (14)9-11 (13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine” is a solid at room temperature . It has a molecular weight of 284.2 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine is used as a precursor in the synthesis of functionalized pyrrolidines. It undergoes ring contraction with nucleophiles, leading to 2,2-disubstituted pyrrolidines and spiro-pyrrolidines, which are significant in heterocyclic chemistry (Guideri, Noschese, & Ponticelli, 2012).

Medicinal Chemistry Applications

  • Derivatives of pyrrolidine, such as 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine, have been explored for their potential antiinflammatory and analgesic activities. These compounds have shown efficacy in animal models, and their potency is influenced by the steric and hydrogen-bonding properties of the substituents (Muchowski et al., 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-12-5-4-11(13)8-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLGNUJGBGZEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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